(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Acylation: The pyrazole derivative is then acylated with an acyl chloride or anhydride to introduce the 2-oxoethyl group.
Coupling with Methoxyphenyl Group: The final step involves the coupling of the acylated pyrazole with 4-methoxyphenylprop-2-enamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions in cells.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
CAS No. |
313272-49-0 |
---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O3/c1-12-10-13(2)20(19-12)17(22)11-18-16(21)9-6-14-4-7-15(23-3)8-5-14/h4-10H,11H2,1-3H3,(H,18,21)/b9-6+ |
InChI Key |
AUHWNILMZDPVHM-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=NN1C(=O)CNC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C=CC2=CC=C(C=C2)OC)C |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.